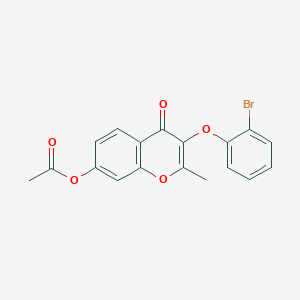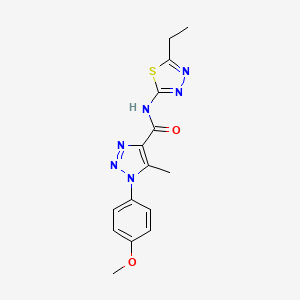
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a chemical compound with a complex molecular structure. It has been the subject of various studies due to its interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy for structural determination. X-ray diffraction is often used to determine the solid-state structure, while density functional theory (DFT) calculations help optimize the molecular structure (Sun et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analysis is performed using techniques like single-crystal X-ray diffraction and DFT calculations. This analysis reveals the conformations and intermolecular interactions within the crystal structure of the compound. Hirshfeld surface analysis and 2D fingerprints are used to quantify these interactions (Sun et al., 2022).
Scientific Research Applications
Chemical Synthesis and Characterization
This compound is part of a broader class of chemicals that have been synthesized and characterized to understand their properties and potential applications. For instance, the synthesis and structural determination of similar compounds have been conducted to explore their chemical behaviors and interactions. Studies like the one by Sun et al. (2022) have focused on synthesizing related compounds and analyzing their structures through methods like mass spectrometry, NMR, and X-ray diffraction. These studies provide foundational knowledge for understanding how such compounds can be synthesized and what their potential uses might be in various scientific domains (Sun et al., 2022).
Crystal Structure Analysis
The crystal structure analysis of compounds similar to "1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea" helps in understanding their molecular configurations and the potential for interactions with other molecules. Research like that done by Huang et al. (2020) involves detailed crystallography to elucidate the structure and the intermolecular interactions within the crystal lattice, which is crucial for applications in materials science and molecular engineering (Huang et al., 2020).
Potential Biological Activities
Although the specific compound is not directly linked to biological studies in the available literature, related pyrimidine derivatives have been explored for their biological activities. For example, research on similar pyrimidines has shown significant antimicrobial and anticancer properties, indicating the potential of these compounds in medicinal chemistry and pharmaceutical applications (Orzeszko et al., 2004). Such studies lay the groundwork for further exploration of "1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea" and its analogs in biological contexts.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-12-4-5-14(13(20)9-12)26-18(28)23-8-7-22-16-10-17(25-11-24-16)27-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIGKJIVXILNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)



![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)



